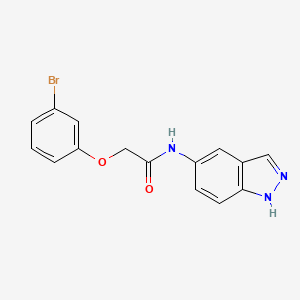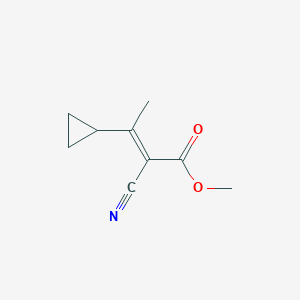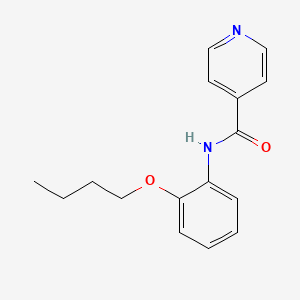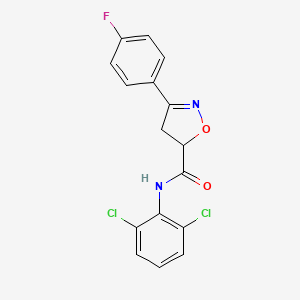
2-(3-bromophenoxy)-N-1H-indazol-5-ylacetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves cascade reactions or sequential catalytic processes that enable the formation of complex structures from simpler precursors. For example, the synthesis of 2-benzofuran-2-ylacetamides from 1-(2-allyloxyaryl)-2-yn-1-ols, amines, and CO, utilizing catalytic amounts of PdI2 in conjunction with PPh3 and KI, exemplifies a method that could be adapted for synthesizing similar structures (Gabriele et al., 2007). This process showcases the potential for sequential homobimetallic catalysis in the efficient creation of complex molecules.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated through analytical techniques such as X-ray diffraction analysis, which can unequivocally establish configurations around double bonds or other structural features (Gabriele et al., 2006). These analyses are crucial for understanding the 3-dimensional conformation of the molecule, which significantly affects its reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving the compound or similar structures can highlight the reactivity and potential applications of the substance. For instance, the synthesis of 2-substituted phenoxy-N derivatives demonstrates the reactivity of phenoxyacetyl chloride with intermediate amines, leading to products with antimicrobial activity (Liao et al., 2017). Such reactions underscore the versatility and functionalization potential of the compound.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are often determined through empirical studies and can be critical for its application in various fields. For instance, the characterization of new ligands and their metal complexes, including their magnetic susceptibility and conductivity measurements, provides insight into the physical properties that might be similar to those of 2-(3-bromophenoxy)-N-1H-indazol-5-ylacetamide (Chohan & Shad, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are essential aspects of chemical research. Studies such as the synthesis of N-substituted 3-(arylamino)-4,5-dihydro-2H-benz[g]indazol-2-yl acetamides, which demonstrate anti-inflammatory and analgesic activities, highlight the importance of understanding the chemical properties of such compounds (Schenone et al., 2000).
Wissenschaftliche Forschungsanwendungen
Bromophenol Research Applications
Environmental Studies and Toxicology
Bromophenols, including substances like 2,4,6-Tribromophenol, are significant in environmental studies due to their presence as intermediates in the synthesis of brominated flame retardants and as degradation products of such substances. They are also noted for their occurrence as natural products in some aquatic organisms. Research into bromophenols covers their concentrations in various environmental matrices, their toxicokinetics, and toxicodynamics, highlighting the gaps in current knowledge about these chemicals and their potential environmental and health impacts (Koch & Sures, 2018).
Indazole Derivatives in Medicinal Chemistry
Pharmacological Reviews
Indazole derivatives, including triazole families, are of great interest in the development of new drugs due to their diverse biological activities. Research has been focused on developing new methods of synthesis and biological evaluation for these compounds, indicating their potential in therapeutic applications. The review of patents related to indazole derivatives highlights the ongoing interest in exploiting their biological activities for clinical applications (Ferreira et al., 2013).
Potential Applications in Drug Development
Bioavailability and Drug Delivery
The research on polyphenols, while not directly related to 2-(3-bromophenoxy)-N-1H-indazol-5-ylacetamide, provides insight into the challenges of bioavailability and bioefficacy in drug development. Studies on polyphenols, including their absorption, metabolism, and health effects, can inform strategies to enhance the bioavailability and therapeutic potential of complex organic compounds, including those based on indazole and bromophenol structures (Manach et al., 2005).
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N-(1H-indazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c16-11-2-1-3-13(7-11)21-9-15(20)18-12-4-5-14-10(6-12)8-17-19-14/h1-8H,9H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVMJFFDRWNNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(1H-indazol-5-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4627053.png)

![5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4627062.png)


![N-(4-methylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4627069.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B4627070.png)

![5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4627098.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)

![1-[(3-bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4627133.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4627137.png)